molecular formula C18H14N2O B11848598 Benzenecarboximidamide, 4-(1-naphthalenylcarbonyl)- CAS No. 62178-64-7

Benzenecarboximidamide, 4-(1-naphthalenylcarbonyl)-

Cat. No.: B11848598
CAS No.: 62178-64-7
M. Wt: 274.3 g/mol
InChI Key: MQHAKNOHHCYWAC-UHFFFAOYSA-N
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Description

4-(1-Naphthoyl)benzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Naphthoyl)benzimidamide typically involves the condensation of o-phenylenediamine with a naphthoyl chloride derivative under acidic conditions. This reaction forms the benzimidazole core with the naphthoyl group attached. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of 4-(1-Naphthoyl)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Naphthoyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.

    Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Benzimidazole oxides.

    Reduction: Naphthyl-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1-Naphthoyl)benzimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Naphthoyl)benzimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring.

    Naphthoylpyrroles: Compounds with a naphthoyl group attached to a pyrrole ring.

    Other Benzimidazole Derivatives: Compounds with various substituents on the benzimidazole ring.

Uniqueness

4-(1-Naphthoyl)benzimidamide is unique due to its specific structure, which combines the benzimidazole core with a naphthoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

CAS No.

62178-64-7

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

4-(naphthalene-1-carbonyl)benzenecarboximidamide

InChI

InChI=1S/C18H14N2O/c19-18(20)14-10-8-13(9-11-14)17(21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H3,19,20)

InChI Key

MQHAKNOHHCYWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)C(=N)N

Origin of Product

United States

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